

Fengabine: A Technical Guide to its Chemical Structure, Properties, and GABAergic Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fengabine*

Cat. No.: *B1672504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL-79,229) is a novel antidepressant agent that emerged from research as a compound with a unique GABAergic mechanism of action. Unlike typical GABA agonists, **Fengabine** does not bind directly to GABA receptors but appears to modulate GABAergic transmission, a conclusion drawn from evidence that its antidepressant effects are reversed by GABA-A receptor antagonists. This technical guide provides a comprehensive overview of **Fengabine**'s chemical structure, physicochemical and pharmacological properties, and a detailed examination of the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

Fengabine is chemically known as (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one. Its structure is characterized by a substituted cyclohexadienone ring linked to a butylamino and a chlorophenyl group.

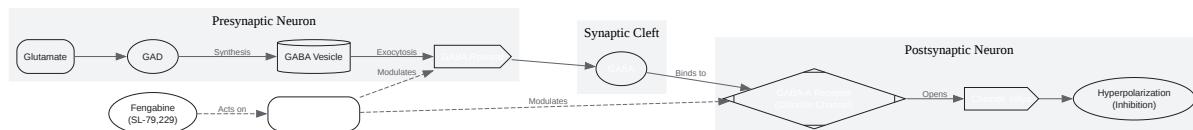
Table 1: Chemical and Physical Properties of **Fengabine**

Property	Value
IUPAC Name	(6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one
Synonyms	SL-79,229
CAS Number	80018-06-0
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ NO
Molecular Weight	322.23 g/mol
Appearance	Not specified in available literature
Solubility	Not specified in available literature
SMILES	C1C=CC=C(C=C1)/C(=N\CCCC)/C2=CC(Cl)=CC=C2

Synthesis

While a detailed, step-by-step synthesis protocol for **Fengabine** is not readily available in the public domain, its structure as a benzylidene derivative suggests a likely synthetic route involving the condensation of a substituted benzaldehyde with a suitable amine, followed by further modifications to form the cyclohexadienone ring structure. The synthesis of related GABAergic compounds often involves multi-step reactions, including condensations, cyclizations, and functional group interconversions.

Pharmacological Properties and Mechanism of Action


Fengabine exhibits antidepressant effects with a faster onset of action and a more favorable side-effect profile compared to traditional tricyclic antidepressants. A key characteristic of **Fengabine** is its indirect GABAergic activity.

Evidence for GABAergic Mechanism

The primary evidence for **Fengabine**'s GABAergic mechanism stems from preclinical studies where its antidepressant-like effects in animal models were reversed by the GABA-A receptor antagonist, bicuculline. This suggests that while **Fengabine** does not directly bind to the GABA-A receptor, its therapeutic actions are dependent on a functional GABA-A receptor system.

Proposed Signaling Pathway

The exact molecular targets of **Fengabine** remain unknown. It is hypothesized that **Fengabine** may act on upstream or downstream elements of the GABAergic signaling cascade, ultimately leading to an enhancement of GABAergic neurotransmission. This could involve modulation of GABA synthesis, release, or the activity of other proteins that interact with the GABA-A receptor complex.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Fengabine** within the GABAergic synapse.

Experimental Protocols

Fengabine's antidepressant potential has been evaluated in several well-established preclinical models of depression.

Learned Helplessness Model in Rats

This model induces a depressive-like state in rats by exposing them to inescapable and unpredictable stress.

Methodology:

- **Induction Phase:** Rats are subjected to a series of inescapable foot shocks in a shuttle box apparatus. A control group is typically exposed to the same shocks but has the ability to escape.
- **Testing Phase:** 24 hours after the induction phase, rats are placed back in the shuttle box and subjected to escapable shocks. The latency to escape is measured.
- **Drug Administration:** **Fengabine** or a vehicle control is administered to the "helpless" rats (those that fail to learn to escape) prior to the testing phase.
- **Endpoint:** A significant reduction in escape latency in the **Fengabine**-treated group compared to the vehicle group indicates an antidepressant-like effect.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the learned helplessness model.

Olfactory Bulbectomized (OBX) Rat Model

Bilateral removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes that are reversed by chronic, but not acute, administration of antidepressant drugs.

Methodology:

- Surgery: Rats undergo bilateral olfactory bulbectomy or a sham surgery.
- Recovery: A post-operative recovery period of approximately two weeks is allowed.
- Drug Administration: Chronic administration of **Fengabine** or vehicle is initiated.
- Behavioral Testing: Following the treatment period, rats are subjected to behavioral tests, such as the open field test to assess hyperactivity, a characteristic of OBX rats.
- Endpoint: Reversal of the OBX-induced hyperactivity in the **Fengabine**-treated group is indicative of antidepressant efficacy.

Analytical Methodology

A sensitive and specific method for the determination of **Fengabine** and its metabolites in plasma has been developed using capillary gas chromatography with electron-capture detection.

Methodology:

- Sample Preparation: Plasma samples are buffered, and **Fengabine** and its metabolites are extracted using a liquid-liquid extraction procedure.
- Derivatization: The extracted compounds are derivatized to enhance their volatility and detectability.
- Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

- Detection: An electron-capture detector is used for the sensitive quantification of the analytes.

Clinical Studies

Clinical trials have shown that **Fengabine** has an efficacy comparable to that of tricyclic antidepressants in the treatment of depression. Notably, it was reported to have a more rapid onset of action and fewer side effects, particularly sedative and anticholinergic effects.

Table 2: Summary of Key Findings from Preclinical and Clinical Studies

Study Type	Model/Population	Key Findings
Preclinical	Learned Helplessness (Rat)	Fengabine reverses the escape deficit, an effect blocked by bicuculline.
Preclinical	Olfactory Bulbectomy (Rat)	Chronic Fengabine administration reverses the behavioral deficits.
Pharmacology	In vitro/In vivo (Rat)	Does not directly bind to GABA-A or GABA-B receptors; does not inhibit GABA transaminase. Affects noradrenergic and serotonergic systems, but does not inhibit monoamine uptake or monoamine oxidase.
Clinical Trials	Patients with Depression	Efficacy comparable to tricyclic antidepressants. Faster onset of action. Fewer sedative and anticholinergic side effects.

Conclusion

Fengabine represents a unique approach to antidepressant therapy through its indirect modulation of the GABAergic system. While it was never marketed, the study of **Fengabine**

provides valuable insights into the role of GABA in depression and highlights the potential for developing novel antidepressants with distinct mechanisms of action. Further research to elucidate its precise molecular targets could pave the way for a new generation of GABAergic-based therapies for mood disorders.

- To cite this document: BenchChem. [Fengabine: A Technical Guide to its Chemical Structure, Properties, and GABAergic Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672504#fengabine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com